molecular formula C13H18ClN3 B13755609 3,7-Diethyl-2-hydrazinoquinoline hydrochloride CAS No. 1172567-27-9

3,7-Diethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B13755609
CAS No.: 1172567-27-9
M. Wt: 251.75 g/mol
InChI Key: JUDGRJFVPXGQBB-UHFFFAOYSA-N
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Description

3,7-Diethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3,7-diethylquinoline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,7-Diethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds .

Scientific Research Applications

3,7-Diethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Diethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinoquinoline: A similar compound with a hydrazino group at the 2-position.

    3,7-Diethylquinoline: A precursor in the synthesis of 3,7-Diethyl-2-hydrazinoquinoline hydrochloride.

    2,4-Diethylquinoline: Another derivative of quinoline with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrazino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1172567-27-9

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

(3,7-diethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-3-9-5-6-11-8-10(4-2)13(16-14)15-12(11)7-9;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H

InChI Key

JUDGRJFVPXGQBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)CC)NN.Cl

Origin of Product

United States

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